Thieno[2,3-b]pyridin-2-ylmethanol

Catalog No.
S726769
CAS No.
131337-81-0
M.F
C8H7NOS
M. Wt
165.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Thieno[2,3-b]pyridin-2-ylmethanol

CAS Number

131337-81-0

Product Name

Thieno[2,3-b]pyridin-2-ylmethanol

IUPAC Name

thieno[2,3-b]pyridin-2-ylmethanol

Molecular Formula

C8H7NOS

Molecular Weight

165.21 g/mol

InChI

InChI=1S/C8H7NOS/c10-5-7-4-6-2-1-3-9-8(6)11-7/h1-4,10H,5H2

InChI Key

XLUKSWZEEAGBDH-UHFFFAOYSA-N

SMILES

C1=CC2=C(N=C1)SC(=C2)CO

Canonical SMILES

C1=CC2=C(N=C1)SC(=C2)CO

Potential Applications

  • Organic Synthesis: The presence of the reactive methanol group makes Thieno[2,3-b]pyridin-2-ylmethanol a potential building block for the synthesis of more complex molecules. Researchers have explored its use in the creation of new heterocyclic scaffolds with interesting properties [].
  • Material Science: The combination of aromatic and heteroaromatic rings in Thieno[2,3-b]pyridin-2-ylmethanol suggests potential applications in material science. Some studies have investigated its use in the development of new materials with desirable electronic or optical properties [].

Thieno[2,3-b]pyridin-2-ylmethanol is a heterocyclic compound that features a thieno[2,3-b]pyridine core. This structure consists of a fused thiophene and pyridine ring, contributing to its unique chemical properties. The presence of a hydroxymethyl group at the second position of the pyridine ring enhances its reactivity and potential biological activity. The compound is characterized by its molecular formula, C₉H₉N₃OS, and has garnered attention in medicinal chemistry due to its diverse pharmacological properties.

  • Nucleophilic Aromatic Substitution: The compound can undergo nucleophilic substitution reactions due to the electrophilic nature of the pyridine nitrogen and the thiophene ring, allowing for functionalization at various positions.
  • Cyclization Reactions: It can react with amines or other nucleophiles to form substituted derivatives through cyclization processes, which are often facilitated by heat or catalysts .
  • Oxidation: The hydroxymethyl group can be oxidized to yield aldehyde or carboxylic acid derivatives, expanding its reactivity profile for further synthetic applications .

Thieno[2,3-b]pyridin-2-ylmethanol exhibits significant biological activities:

  • Anticancer Properties: Research indicates that compounds within the thieno[2,3-b]pyridine class possess potent anti-proliferative effects against various cancer cell lines. They may act by disrupting microtubule dynamics or inhibiting specific signaling pathways involved in tumor growth .
  • Antimicrobial Activity: Some derivatives have shown promising antibacterial and antifungal activities, making them candidates for further development as antimicrobial agents .
  • Anti-inflammatory Effects: Preliminary studies suggest potential anti-inflammatory properties, possibly through modulation of inflammatory pathways in cellular models .

Several methods have been developed for synthesizing thieno[2,3-b]pyridin-2-ylmethanol:

  • Cyclization of Precursors: Starting from 3-amino-thieno[2,3-b]pyridine derivatives, cyclization reactions can yield thieno[2,3-b]pyridin-2-ylmethanol using appropriate reagents like formamide or phosphoroxide chloride under controlled conditions .
  • Functionalization of Thieno[2,3-b]pyridines: Hydroxymethylation can be achieved through reactions with formaldehyde or paraformaldehyde in the presence of acids or bases to promote the formation of the hydroxymethyl group on the pyridine ring .
  • Multicomponent Reactions: Recent advances include multicomponent reactions that allow for the simultaneous formation of multiple bonds and functional groups, enhancing synthetic efficiency and diversity .

Thieno[2,3-b]pyridin-2-ylmethanol finds applications in various fields:

  • Pharmaceutical Development: Its derivatives are being explored as potential drug candidates for treating cancer and infectious diseases due to their biological activities.
  • Material Science: The compound's unique electronic properties make it a candidate for use in organic semiconductors and photovoltaic devices.

Studies have explored the interactions of thieno[2,3-b]pyridin-2-ylmethanol with biological targets:

  • Binding Affinity Studies: Molecular docking studies suggest that this compound may bind effectively to specific receptors involved in cancer progression, indicating its potential as a lead compound in drug development.
  • Mechanistic Studies: Research has focused on understanding how thieno[2,3-b]pyridin derivatives interact at the molecular level with cellular pathways involved in proliferation and apoptosis.

Several compounds share structural similarities with thieno[2,3-b]pyridin-2-ylmethanol. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
Thieno[3,2-b]pyridineFused thiophene-pyridine structureExhibits different electronic properties
Thieno[2,3-c]pyridineAlternative fusion patternMay show distinct biological activity
5-Methylthieno[2,3-b]pyridineMethyl substitution at position 5Potentially enhanced lipophilicity
6-Aminothieno[2,3-b]pyridineAmino group at position 6Increased reactivity towards electrophiles

The uniqueness of thieno[2,3-b]pyridin-2-ylmethanol lies in its specific hydroxymethyl substitution and the resulting biological activity profile that differentiates it from closely related compounds. Its potential as a therapeutic agent continues to be an area of active research.

XLogP3

1.4

Wikipedia

Thieno[2,3-b]pyridin-2-ylmethanol

Dates

Last modified: 08-15-2023

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